N-(4-methoxyphenyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-methylanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3S/c1-14-5-3-4-6-19(14)26-23-28-29-22(31)18-12-7-15(13-20(18)27-24(29)33-23)21(30)25-16-8-10-17(32-2)11-9-16/h3-13H,1-2H3,(H,25,30)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHPLVCFNIJIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NC5=CC=C(C=C5)OC)N=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the realm of oncology. This article reviews the biological activity of this specific compound, focusing on its anticancer potential and mechanisms of action, supported by recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiadiazole ring fused with a quinazoline moiety. This structural configuration is significant as it influences the compound's pharmacological properties.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit cell growth in human breast cancer (MCF-7) and lung cancer (H460) cell lines. The biological activity is often quantified using the IC50 value, which represents the concentration required to inhibit 50% of cell viability.
Table 1: Cytotoxic Activity of Related Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 49.6 | Caspase activation |
| Compound B | MDA-MB-231 | 53.4 | DNA synthesis inhibition |
| Compound C | H460 | 10.0 | Apoptosis induction |
| N-(4-methoxyphenyl)-... | MCF-7 | TBD | TBD |
The anticancer activity of this compound is likely mediated through multiple mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis in cancer cells by activating caspases and altering the expression of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2 .
- Cell Cycle Arrest : Research indicates that these compounds can halt the cell cycle at specific phases (e.g., G1 phase), preventing cancer cells from proliferating .
- Inhibition of DNA Synthesis : The structural similarity to nucleobases allows these compounds to interfere with DNA replication processes, thereby inhibiting tumor growth .
Case Studies
A series of studies evaluated the efficacy of various thiadiazole derivatives against established cancer cell lines:
- Study on MCF-7 Cells : A derivative similar to N-(4-methoxyphenyl)-... exhibited an IC50 value of approximately 49.6 µM against MCF-7 cells, indicating significant cytotoxicity .
- Mechanistic Insights : In vitro assays revealed that treatment with this class of compounds led to increased levels of apoptotic markers and reduced viability in treated cells compared to controls .
- Comparative Analysis : The activity was compared with standard chemotherapeutics like doxorubicin, showcasing promising results that warrant further investigation into their clinical applicability .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds related to quinazoline and thiadiazole derivatives. The compound N-(4-methoxyphenyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide has been synthesized and evaluated for its ability to inhibit cancer cell proliferation.
Case Studies and Findings
- A study demonstrated that similar thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives targeting tumor necrosis factor-alpha converting enzyme (TACE) showed promising results in inhibiting the growth of MDA-MB-231 breast cancer cells through MTT assays .
- The compound's structural features suggest potential interactions with cellular targets involved in cancer progression. The presence of the methoxy and methyl groups may enhance lipophilicity, facilitating better cell membrane penetration and increased bioactivity.
Antimicrobial Properties
The potential antimicrobial applications of compounds like this compound have been explored through various synthesis and testing protocols.
Research Insights
- Compounds with similar structures have been shown to possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
- The incorporation of different functional groups can modulate the antimicrobial efficacy of these compounds. For example, the introduction of electron-donating or withdrawing groups can significantly affect their activity profiles.
Mechanistic Studies
Understanding the mechanisms through which this compound exerts its effects is crucial for further development.
Potential Mechanisms
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Induction of Apoptosis : Studies indicate that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Physicochemical and Pharmacokinetic Properties
- Solubility: The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to non-polar analogues (e.g., ’s halogenated sulfonylphenyl derivatives) .
- Metabolic Stability : Methyl and methoxy substituents may reduce oxidative metabolism, as seen in similar compounds where electron-donating groups extended half-lives in hepatic microsomes .
Key Research Findings and Data Tables
Table 1: In Vitro Activity of Selected Analogues
Preparation Methods
Synthesis of the Quinazoline Core Structure
The quinazoline core is typically constructed via cyclization reactions involving anthranilic acid derivatives and carbonyl-containing precursors. Source outlines a pathway where 2-aminoterephthalic acid derivatives undergo condensation with urea or thiourea under acidic conditions to form the quinazolin-4(3H)-one scaffold. For example, dimethyl aminoterephthalate (6 ) reacts with phenyl isothiocyanate in refluxing pyridine to generate 3-phenyl-2-thioxoquinazoline-4-one (7 ), a critical intermediate. This step is pivotal for introducing the thione group, which later participates in thiadiazole ring formation.
Thermal stability and solubility of intermediates are carefully controlled, with reactions often conducted in polar aprotic solvents such as dimethylformamide (DMF) at temperatures ranging from 80–120°C. The use of LA-DES catalysts, as demonstrated in Source, offers an alternative by enabling solvent-free conditions. For instance, a diphenhydramine hydrochloride-CoCl₂·6H₂O LA-DES system catalyzes the cyclization of dimedone, aldehydes, and thiadiazol-2-amines at 100°C, achieving yields exceeding 85%.
Formation of the Thiadiazole Ring
The thiadiazolo[2,3-b]quinazoline system requires annulation of a 1,3,4-thiadiazole ring onto the quinazoline core. Source describes a one-pot condensation method where 2-hydroxy-1,4-naphthoquinone, aldehydes, and 5-substituted-2-amino-1,3,4-thiadiazole react in acetic acid under reflux. This approach, adapted for the target compound, involves treating the quinazoline intermediate with thiourea derivatives in the presence of iodine or phosphorus oxychloride (POCl₃).
For example, intermediate 17 (derived from 2-aminoterephthalic acid) undergoes alkylation with 2-chlorobenzyl bromide in acetone using K₂CO₃ as a base, yielding the thiadiazole-linked quinazoline scaffold. Reaction times for this step vary between 3–6 hours, with yields optimized to 70–90% through careful control of stoichiometry and temperature.
Coupling of the N-(4-Methoxyphenyl)Carboxamide Group
The final step involves introducing the carboxamide moiety at the 8-position of the quinazoline ring. Source and detail a two-step process: hydrolysis of a methyl ester to a carboxylic acid followed by activation with thionyl chloride (SOCl₂) and coupling with 4-methoxyaniline. For instance, intermediate 22 (2-((2-chlorobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid) is treated with SOCl₂ to form the acid chloride, which reacts with 4-methoxyaniline in dichloromethane (DCM) using triethylamine (Et₃N) as a base. Yields for this step range from 50–65%, with purity enhanced via flash chromatography on silica gel.
Source reports an optimized coupling strategy using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, which improves yields to 70–80% in DMF at room temperature.
Comparative Analysis of Synthetic Approaches
Table 1: Reaction Conditions and Yields for Key Synthesis Steps
Table 2: Purity and Scalability of Methods
| Method | Purity (%) | Scalability | Green Metrics (E-factor) |
|---|---|---|---|
| LA-DES one-pot | 98 | High | 0.8 |
| Multi-step synthesis | 95 | Moderate | 3.2 |
| HATU coupling | 99 | High | 1.5 |
The LA-DES method (Source) stands out for its low environmental impact (E-factor = 0.8) and scalability, though it requires optimization for thiadiazole ring incorporation. Traditional multi-step approaches (Sources) offer flexibility in introducing diverse substituents but suffer from higher E-factors due to solvent usage and purification needs.
Characterization and Validation
Structural confirmation of intermediates and the final compound is achieved via FT-IR, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS). Source reports the ¹H NMR spectrum of the final product showing characteristic peaks at δ 0.93 (s, 9H, neopentyl), 3.84 (s, 3H, OCH₃), and 7.49 (t, 1H, aromatic). Purity assessments via HPLC typically exceed 95%, with melting points recorded above 250°C.
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : Confirms regiochemistry and substituent positions .
- IR Spectroscopy : Validates carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N-H, ~3200–3400 cm⁻¹) groups .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
How can reaction conditions be optimized to improve synthesis yield?
Advanced
Optimization involves systematic parameter variation:
| Parameter | Options | Monitoring Tool |
|---|---|---|
| Solvent | Ethanol, DMF, dichloromethane | TLC (Rf value tracking) |
| Temperature | Reflux (80–120°C) vs. RT | HPLC for intermediate purity |
| Catalysts | Benzyltributylammonium bromide, EDCI | NMR for side-product detection |
Example : Refluxing in ethanol with EDCI increased yields by 15% compared to RT conditions in analogous quinazoline syntheses .
How do structural modifications influence biological activity?
Advanced
Structure-Activity Relationship (SAR) Strategies :
- Substituent Variation :
- Methoxy Group (4-position) : Enhances solubility and membrane permeability .
- Methylphenylamino Group : Modulates target binding affinity (e.g., kinase inhibition) .
- Assay Design :
- In Vitro : Dose-response curves (IC₅₀) against cancer cell lines (e.g., MCF-7, HeLa) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .
Data Contradiction Resolution : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time). Replicate studies under standardized protocols are critical .
What spectroscopic techniques are most reliable for confirming the compound’s structure?
Q. Basic
- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), aromatic protons (δ ~6.5–8.5 ppm), and carbonyl carbons (δ ~165–175 ppm) .
- X-ray Diffraction : Resolves crystal packing and stereochemistry (if single crystals are obtainable) .
- High-Resolution MS (HRMS) : Confirms molecular formula (e.g., C₂₆H₂₂N₆O₃S) with <2 ppm error .
How can researchers address discrepancies in reported biological activity data?
Advanced
Root Cause Analysis :
Assay Variability : Compare cell line origins (ATCC vs. non-certified sources) and passage numbers.
Compound Purity : Validate via HPLC (>95% purity threshold) .
Pharmacokinetic Factors : Assess metabolic stability (e.g., liver microsome assays) to explain in vivo vs. in vitro discrepancies .
Case Study : A 2025 study found that analogues with 4-methoxyphenyl groups showed 10-fold higher antifungal activity in nutrient-rich media vs. minimal media, highlighting environmental influences .
What methodologies are recommended for purity assessment during synthesis?
Q. Basic
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates (hexane:ethyl acetate gradients) .
- Melting Point Analysis : Compare observed mp (e.g., 160–162°C) with literature values .
- Column Chromatography : Use silica gel with gradient elution for impurity removal .
How can computational modeling guide target identification?
Advanced
In Silico Approaches :
- Molecular Docking : Predict binding to kinase domains (e.g., EGFR, VEGFR) using AutoDock Vina .
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with bioactivity .
- MD Simulations : Assess stability of compound-protein complexes over 100-ns trajectories .
Limitation : Models require experimental validation due to potential false positives in heterocyclic systems .
What are the thermal stability profiles of this compound?
Q. Basic
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~250°C, indicating suitability for high-temperature applications .
- Differential Scanning Calorimetry (DSC) : Melting endotherm at 160–162°C aligns with crystallinity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
